molecular formula C13H15ClFN3O B1520250 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1235439-35-6

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No. B1520250
CAS RN: 1235439-35-6
M. Wt: 283.73 g/mol
InChI Key: KTHGOGJDJNSQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1235441-45-8 . It has a molecular weight of 283.73 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14FN3O.ClH/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10;/h1,3,5,7,10,15H,2,4,6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 283.73 .

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • Compounds featuring the 1,3,4-oxadiazole moiety and piperidine ring, such as ADX47273, a potent and selective mGlu5 PAM, have shown promise in preclinical studies for antipsychotic-like and procognitive activities. This suggests potential research avenues in neuroscience, specifically in exploring treatments for psychiatric disorders like schizophrenia (Liu et al., 2008).

Synthetic and Chemical Research

  • The synthesis and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been documented. These studies often include detailed methodological insights useful for chemical synthesis and structural analysis, paving the way for the development of new compounds with potential biological activities (Sanjeevarayappa et al., 2015).

Antimicrobial and Antifungal Research

  • Piperidine and 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial and antifungal properties, indicating the potential of these compounds in developing new antimicrobial agents. This includes compounds with modifications on the piperidine and oxadiazole structures showing moderate to talented activity against various microbial strains, which could inform the antimicrobial application research for the specified compound (Khalid et al., 2016).

Anticancer Research

  • The anticancer activity of compounds containing the oxadiazole ring and piperidine derivatives has been a subject of interest, with some showing promising in vitro and in vivo efficacy against various cancer cell lines. This highlights the potential for compounds like 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride to be researched for anticancer properties (Naito et al., 2005).

Material Science and Fluorescence Studies

  • Fluorinated poly(1,3,4-oxadiazole-ether-imide)s represent an area of material science research, where the incorporation of fluorophenyl groups, similar to the compound , into polymers has been investigated for their solubility, thermal stability, and fluorescence properties. Such studies could suggest applications in developing new materials or fluorescent markers (Hamciuc et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.ClH/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10;/h3-6,10,15H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHGOGJDJNSQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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